
3-Ethoxy-4-methoxybenzonitrile
Overview
Description
3-Ethoxy-4-methoxybenzonitrile (CAS: 60758-86-3) is a nitrile-substituted aromatic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol. It exists as a white to pale yellow crystalline powder with a melting point of 70–74°C and is soluble in methanol . Structurally, it features an ethoxy group (–OCH₂CH₃) at the 3-position and a methoxy group (–OCH₃) at the 4-position of the benzene ring, with a nitrile (–CN) substituent at the 1-position.
This compound is primarily recognized as a key intermediate in synthesizing the anti-inflammatory drug Apremilast, which treats psoriatic arthritis and related conditions . Its role in asymmetric hydrogenation and enamine reduction steps during Apremilast synthesis has been extensively documented . Safety data classify it as hazardous (UN3439, Class 6.1), with risks including acute toxicity, skin/eye irritation, and respiratory sensitization .
Preparation Methods
Ethylation of Isovanillin Followed by Aldoxime Formation and Dehydration
Ethylation of Isovanillin
The synthesis begins with isovanillin (3-hydroxy-4-methoxybenzaldehyde), which undergoes ethylation using bromoethane in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as the solvent. Optimal conditions involve heating to 80–90°C for 8–12 hours, achieving yields exceeding 98% for 3-ethoxy-4-methoxybenzaldehyde. For example, a mixture of isovanillin (0.5 mol), bromoethane (0.6 mol), and potassium carbonate (0.5 mol) in DMF (100 mL) at 80°C yields 98.9% pure product after extraction and drying.
Aldoxime Formation
The aldehyde intermediate is converted to its oxime derivative using hydroxylamine hydrochloride in ethanol under alkaline conditions. Sodium hydroxide (1.5 equivalents) facilitates the reaction at 30–40°C, yielding 3-ethoxy-4-methoxybenzaldehyde oxime with 94.9% efficiency. For instance, reacting 0.4 mol of the aldehyde with hydroxylamine hydrochloride (0.6 mol) and sodium hydroxide (0.6 mol) in ethanol produces the oxime in 94.9% yield after filtration.
Dehydration to Nitrile
The oxime undergoes dehydration using acetic anhydride at 130°C for 3 hours, forming the target nitrile. This exothermic reaction recovers acetic anhydride via distillation, reducing waste. A typical protocol uses 3.5 equivalents of acetic anhydride per mole of oxime, yielding 91.5–94.9% of EMBN with 94.2–95.3% purity.
Advantages :
Direct Alkylation of 3-Hydroxy-4-Methoxybenzonitrile
Reaction Conditions
This one-step method alkylates 3-hydroxy-4-methoxybenzonitrile with bromoethane using potassium carbonate in DMF. Heating to 100°C for 8 hours achieves 95.5% yield, as demonstrated by reacting 67.11 mmol of the phenol with 335.2 mmol bromoethane. The crude product is purified via ethyl acetate extraction and sodium sulfate drying.
Scalability and Efficiency
The absence of intermediate steps reduces production time, making this method industrially favorable. However, excess bromoethane (5 equivalents) is required, increasing raw material costs.
Methylation of 3-Ethoxy-4-Hydroxybenzonitrile
Two-Step Synthesis from Ethyl Vanillin
Ethyl vanillin is first converted to 3-ethoxy-4-hydroxybenzonitrile via hydroxylamine hydrochloride in acetonitrile at 70–85°C. Subsequent methylation with methyl iodide in acetone using potassium carbonate yields EMBN in 89.3% yield. For example, 0.551 mol of the hydroxy intermediate reacts with methyl iodide (0.689 mol) in acetone, followed by extraction with ethyl acetate.
Key Parameters
- Solvent Choice : Acetone minimizes side reactions compared to DMF.
- Purity : The final product achieves >99% purity after recrystallization.
Alternative Synthetic Routes and Modifications
Formic Acid-Mediated Oxime Dehydration
A modified approach substitutes acetic anhydride with formic acid for oxime dehydration, reducing reaction temperature to 50–60°C. This method claims a 93.8% overall yield but requires stringent pH control during workup.
Continuous Flow Synthesis
Emerging techniques employ continuous flow reactors to enhance reaction control and reduce processing time. Preliminary data suggest a 15% reduction in acetic anhydride usage compared to batch processes.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions include various substituted benzonitriles and their derivatives .
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
3-Ethoxy-4-methoxybenzonitrile is primarily utilized in organic synthesis. It serves as a precursor or intermediate in the synthesis of various pharmaceutical compounds. One notable application involves its use in the preparation of chiral alcohols, such as (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol, which is crucial for the synthesis of drugs like apremilast. The enzymatic reduction of related ketones using ketoreductases has shown promising results, yielding high enantiomeric excesses (up to 93%) in conversions .
Pharmaceutical Applications
The compound's derivatives have been explored for their potential therapeutic effects. For instance, research indicates that certain derivatives exhibit anti-inflammatory properties, making them candidates for treating conditions such as psoriasis and rheumatoid arthritis. The synthesis of these derivatives often involves modifying the nitrile group to enhance biological activity .
Case Study: Synthesis of Apremilast Derivatives
A study highlighted the chemoenzymatic synthesis of apremilast, where this compound played a pivotal role. The study demonstrated that bioreduction processes could efficiently convert this compound into active pharmaceutical ingredients with significant enantiomeric purity, showcasing its importance in drug development .
Material Science and Research
In material science, this compound is investigated for its properties as a building block in the synthesis of functional materials. Its ability to form stable crystalline structures makes it suitable for applications in organic electronics and photonic devices. Research into its solid-state forms has revealed novel polymorphs that may exhibit different physical properties, potentially leading to advancements in material applications .
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, in the synthesis of Apremilast, it acts as a precursor that undergoes further chemical transformations to produce the active drug. The pathways involved include nucleophilic substitution and cyclization reactions .
Comparison with Similar Compounds
The structural analogs of 3-Ethoxy-4-methoxybenzonitrile differ in substituent groups, positions, or functional moieties, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:
3-Hydroxy-4-methoxybenzonitrile (CAS: 52805-46-6)
- Molecular Formula: C₈H₇NO₂
- Molecular Weight : 149.15 g/mol
- Structure : Replaces the ethoxy group with a hydroxyl (–OH) at the 3-position.
- Applications : Serves as a pharmaceutical impurity of Apremilast, likely arising from metabolic or synthetic degradation pathways .
- Safety: Limited data, but hydroxyl groups often increase reactivity and toxicity risks compared to alkoxy substituents.
3-Methoxy-4-nitrobenzonitrile (CAS: 177476-75-4)
- Molecular Formula : C₈H₆N₂O₃
- Molecular Weight : 178.15 g/mol
- Structure: Substitutes the ethoxy group with a nitro (–NO₂) group at the 4-position.
- Properties :
- Applications : Used as a high-purity pharmaceutical intermediate , likely in nitro-to-amine transformations for drug synthesis .
- Safety : Classified as an irritant (HazardClass IRRITANT) .
4-Methoxy-3-nitrobenzonitrile (CAS: 33224-23-6)
- Molecular Formula : C₈H₆N₂O₃
- Molecular Weight : 178.15 g/mol
- Structure : Nitro group at the 3-position and methoxy at the 4-position.
- Properties: Isomerism: Positional isomer of 3-Methoxy-4-nitrobenzonitrile, leading to distinct electronic and steric effects.
- Applications: Potential intermediate in agrochemicals or dyes due to nitro group reactivity .
3-Ethyl-4-hydroxy-5-methylbenzonitrile (CAS: 4909-95-9)
- Molecular Formula: C₁₀H₁₁NO
- Molecular Weight : 161.20 g/mol
- Structure : Combines ethyl (–CH₂CH₃), hydroxyl (–OH), and methyl (–CH₃) groups on the benzene ring.
- Applications : Guides synthetic routes for complex nitriles, though exact applications are unspecified .
Comparative Data Table
Key Research Findings
Synthetic Utility : this compound’s enamine derivative is critical in asymmetric hydrogenation for Apremilast, achieving 83% yield under optimized conditions .
Structural Effects :
- Alkoxy groups (ethoxy, methoxy) enhance lipophilicity, improving membrane permeability in drug candidates .
- Nitro groups increase thermal stability and reactivity in electrophilic substitutions .
Safety Trends : Nitro and hydroxyl analogs exhibit higher acute toxicity risks compared to alkoxy-substituted nitriles, necessitating stringent handling protocols .
Biological Activity
3-Ethoxy-4-methoxybenzonitrile, also known as EVT-521286, is an organic compound with the molecular formula CHNO and a molecular weight of 177.2 g/mol. This compound features a benzene ring substituted with an ethoxy group at the meta position and a methoxy group at the para position, along with a nitrile functional group. Its structure suggests potential biological activities, particularly in pharmacology.
The compound appears as a white to light yellow powder or crystalline solid, soluble in organic solvents like dimethyl sulfoxide and dimethylformamide but insoluble in water. The unique combination of functional groups may confer distinct chemical properties that could be leveraged in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 177.2 g/mol |
Appearance | White to light yellow powder |
Solubility | Soluble in DMSO, DMF; insoluble in water |
Pharmacological Applications
While specific biological activity data for this compound is limited, its structural analogs have been studied for various pharmacological effects, particularly as anti-inflammatory agents. Notably, this compound serves as an intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used to treat psoriasis and psoriatic arthritis. Apremilast has shown significant efficacy in clinical trials, demonstrating improvements in patient conditions through its anti-inflammatory properties .
Case Studies and Research Findings
- Synthesis and Enzymatic Applications :
- Anti-inflammatory Potential :
- Toxicological Considerations :
Future Research Directions
Given its role as an intermediate in synthesizing biologically active compounds like Apremilast, further research into this compound could uncover additional therapeutic potentials. Investigating its specific biological mechanisms and broader pharmacological applications would be beneficial.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for verifying the purity and identity of 3-Ethoxy-4-methoxybenzonitrile?
- Methodology :
- Gas Chromatography (GC) : Use GC with flame ionization detection (FID) to confirm purity (>98.0% as per ).
- Melting Point Analysis : Determine the melting point range (70–74°C) using a calibrated melting point apparatus to validate consistency with literature values .
- Spectroscopic Techniques : Employ H/C NMR and FT-IR to confirm structural features (e.g., nitrile peak at ~2200 cm, methoxy/ethoxy groups) .
Q. How should this compound be handled and stored to prevent degradation?
- Protocol :
- Storage : Keep in a tightly sealed container under inert atmosphere (e.g., nitrogen) at room temperature, away from moisture and light. Ensure ventilation to avoid vapor accumulation .
- Safety Measures : Use PPE (gloves, goggles) due to acute toxicity risks. In case of skin contact, rinse immediately with water and seek medical attention if irritation persists .
Q. What solvent systems are optimal for dissolving this compound in synthetic workflows?
- Guidance :
- Primary Solvent : Methanol is effective for dissolution, as noted in solubility data .
- Alternatives : Test polar aprotic solvents (e.g., DMSO, DMF) for reactions requiring higher boiling points. Pre-screen solubility via sonication or gentle heating.
Advanced Research Questions
Q. How can computational chemistry methods enhance the understanding of this compound’s electronic properties?
- Approach :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict reactivity (e.g., electrophilic/nucleophilic sites). Compare with experimental UV-Vis data to validate electronic transitions .
- Natural Bond Orbital (NBO) Analysis : Investigate hyperconjugative interactions between substituents (ethoxy, methoxy, nitrile) to rationalize stability or reaction pathways .
Q. What experimental strategies resolve discrepancies in reported physicochemical data (e.g., melting point variations)?
- Resolution Workflow :
Purity Verification : Re-analyze the compound via GC/HPLC to rule out impurities affecting melting points .
Thermal Analysis : Use differential scanning calorimetry (DSC) for precise determination of phase transitions.
Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-methoxybenzonitrile derivatives) to identify substituent effects .
Q. How can this compound be utilized as a precursor in cross-coupling reactions?
- Synthetic Applications :
- Borylation : Convert the nitrile group to a boronic ester (e.g., via Miyaura borylation) for Suzuki-Miyaura couplings. Monitor reaction progress using B NMR .
- Functionalization : Introduce halogens (e.g., bromine) at specific positions via directed ortho-metalation, leveraging the electron-withdrawing nitrile group for regioselectivity .
Q. What are the toxicological thresholds for this compound in in vitro studies?
- Risk Assessment :
Properties
IUPAC Name |
3-ethoxy-4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIINWPNAMHVDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398073 | |
Record name | 3-ethoxy-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60758-86-3 | |
Record name | 3-Ethoxy-4-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60758-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-ethoxy-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethoxy-4-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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